molecular formula C27H24N2O4 B14107669 1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14107669
M. Wt: 440.5 g/mol
InChI Key: YMOMJCOHQYCIBS-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a chromeno-pyrrole core with ethoxyphenyl and pyridinylmethyl substituents

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the chromeno-pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The ethoxyphenyl and pyridinylmethyl groups are introduced through substitution reactions, often using reagents like ethyl iodide and pyridine derivatives under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods would likely involve optimization of these steps to enhance yield and reduce costs, possibly incorporating continuous flow chemistry techniques.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Material Science: The compound’s heterocyclic core makes it a candidate for use in organic electronics and photonics.

    Biological Studies: Researchers explore its interactions with enzymes and receptors to understand its biological activity and potential as a drug lead.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:

    Pyrrolidine derivatives: These compounds share the pyrrole ring and exhibit diverse biological activities.

    Indole derivatives: Known for their wide range of biological applications, indole derivatives have structural similarities with the chromeno-pyrrole core.

    Chromene derivatives: These compounds are studied for their potential in medicinal chemistry and material science.

The uniqueness of this compound lies in its combination of substituents and the specific arrangement of its heterocyclic core, which may confer distinct properties and applications.

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H24N2O4/c1-4-32-20-9-7-19(8-10-20)23-22-24(30)21-13-16(2)12-17(3)25(21)33-26(22)27(31)29(23)15-18-6-5-11-28-14-18/h5-14,23H,4,15H2,1-3H3

InChI Key

YMOMJCOHQYCIBS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C=C(C=C5C3=O)C)C

Origin of Product

United States

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